tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
“tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 1239319-82-4 . It has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3
. Physical And Chemical Properties Analysis
“tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
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Synthesis of Spirocyclic Compounds
- Application: TBAA has been used in the synthesis of spirocyclic compounds, which are important for the preparation of biologically active heterocyclic compounds.
- Method: The exact method of synthesis would depend on the specific spirocyclic compound being synthesized. Typically, this involves a series of organic reactions, including condensation, cyclization, and functional group interconversions.
- Results: The synthesis of spirocyclic compounds can lead to a variety of biologically active heterocyclic compounds.
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Synthesis of Bifunctional Compounds
- Application: TBAA has been used in the synthesis of bifunctional compounds, providing access to compounds complementing piperidine ring systems.
- Method: The synthesis involves efficient synthetic routes to related compounds, which are useful for selective derivation on azetidine and cyclobutane rings.
- Results: The synthesis of bifunctional compounds can lead to a variety of compounds with potential medicinal applications.
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Boc Protecting Group Introduction
- Application: TBAA has been used as a reagent for preparing N-Boc-amino acids, crucial for peptide and protein synthesis.
- Method: This involves a reaction with amino acids and esters to yield N-Boc-amino acids and esters, without racemization.
- Results: The introduction of Boc protecting groups allows for selective reactions during peptide synthesis.
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Conformational Studies of Amino Acids
- Application: Compounds with structures similar to TBAA have been used in conformational studies of cyclic amino acids.
- Method: These studies typically involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the amino acids.
- Results: These studies can provide insights into the structural properties of cyclic amino acids, which play a crucial role in the development of biologically active compounds.
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Synthesis and Structural Analysis
- Application: TBAA has been used in the synthesis and structural analysis of complex organic compounds.
- Method: The synthesis involves a series of organic reactions, and the structural analysis typically involves techniques such as X-ray crystallography or NMR spectroscopy.
- Results: The synthesis and structural analysis of complex organic compounds can lead to a better understanding of their properties and potential applications.
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Synthesis of RET Kinase Inhibitors
- Application: TBAA has been used as a reagent in the synthesis of RET kinase inhibitors .
- Method: The exact method of synthesis would depend on the specific RET kinase inhibitor being synthesized. Typically, this involves a series of organic reactions .
- Results: The synthesis of RET kinase inhibitors can lead to a variety of compounds with potential medicinal applications .
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Preparation of CDK4/6 Inhibitors
- Application: TBAA has been used in the preparation of CDK4/6 inhibitors .
- Method: The synthesis involves efficient synthetic routes to related compounds, which are useful for selective derivation on azetidine and cyclobutane rings .
- Results: The synthesis of CDK4/6 inhibitors can lead to a variety of compounds with potential medicinal applications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPJODHTVCFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704072 | |
Record name | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
CAS RN |
1239319-82-4 | |
Record name | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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